2-[[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-phenothiazin-10-ylethanone
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Overview
Description
2-[[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-phenothiazin-10-ylethanone is a complex organic compound that features a phenothiazine core linked to an oxadiazole ring via a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-phenothiazin-10-ylethanone typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 2-ethoxybenzoic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with an appropriate oxidizing agent.
Sulfanyl Linkage Formation: The oxadiazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Phenothiazine Core Attachment: Finally, the phenothiazine core is introduced through a nucleophilic substitution reaction, typically using a phenothiazine derivative and an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the phenothiazine core, potentially altering the electronic properties of the compound.
Substitution: The phenothiazine core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like chlorosulfonic acid or bromine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole or phenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The phenothiazine core is known to interact with various biological targets, potentially modulating their activity. The oxadiazole ring can also contribute to the compound’s overall electronic properties, influencing its interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Phenothiazine Derivatives: Compounds like chlorpromazine and promethazine share the phenothiazine core but differ in their substituents.
Oxadiazole Derivatives: Compounds such as 2,5-diphenyl-1,3,4-oxadiazole are structurally similar but lack the phenothiazine core.
Uniqueness
2-[[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-phenothiazin-10-ylethanone is unique due to the combination of the phenothiazine core and the oxadiazole ring, linked by a sulfanyl group. This unique structure imparts distinct electronic and chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-phenothiazin-10-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3S2/c1-2-29-19-12-6-3-9-16(19)23-25-26-24(30-23)31-15-22(28)27-17-10-4-7-13-20(17)32-21-14-8-5-11-18(21)27/h3-14H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPZZTPKGWVLPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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